

HPLC-MS method development for 3-Aminoheptanoic acid analysis

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Compound of Interest

Compound Name: 3-Aminoheptanoic acid

Cat. No.: B034895

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An HPLC-MS/MS method for the quantitative analysis of **3-Aminoheptanoic Acid** has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, outlining the methodology for sample preparation, chromatographic separation, and mass spectrometric detection.

The analysis of small, polar molecules like **3-Aminoheptanoic acid** can be challenging using traditional reversed-phase liquid chromatography due to poor retention.^[1] To overcome this, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds, eliminating the need for chemical derivatization.^{[2][3]} This direct analysis approach simplifies sample preparation and reduces overall analysis time.^{[4][5]}

The method employs a simple protein precipitation step for sample preparation, a common and effective technique for biological matrices like plasma.^{[6][7]} Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.^[8] This note details the optimized parameters for chromatography and mass spectrometry and presents validation data demonstrating the method's linearity, sensitivity, precision, and accuracy.

Experimental Protocols

Materials and Reagents

- Chemicals and Solvents:

- **3-Aminoheptanoic acid** reference standard (CAS: 104883-48-9)[9]
- Acetonitrile (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ammonium Formate (LC-MS Grade)
- Human Plasma (K2-EDTA)
- Equipment:
 - Analytical balance
 - Vortex mixer
 - Micro-centrifuge
 - Calibrated pipettes
 - 2.0 mL polypropylene tubes
 - HPLC vials

Standard Solution Preparation

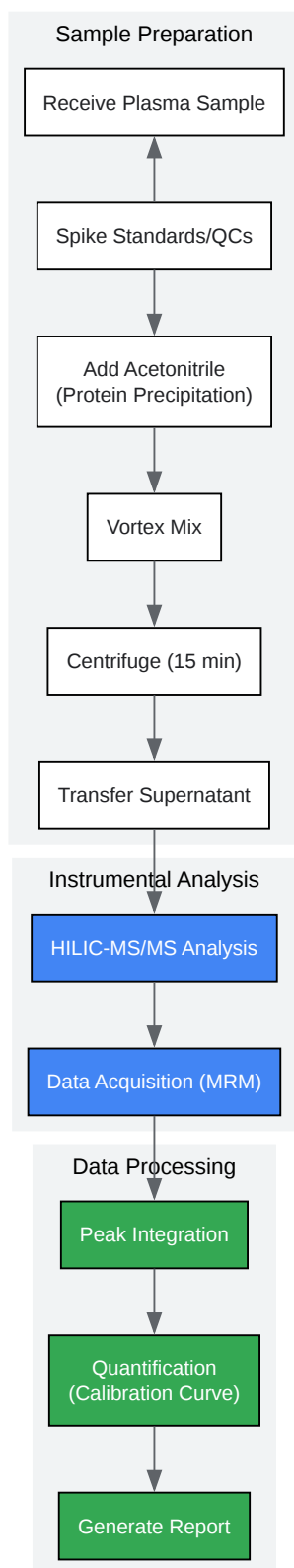
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Aminoheptanoic acid** reference standard and dissolve it in 10 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation Protocol (Human Plasma)

- Pipette 100 μ L of human plasma sample, calibration standard, or quality control (QC) sample into a 2.0 mL polypropylene tube.
- Add 400 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6]
- Carefully transfer 200 μ L of the clear supernatant to an HPLC vial.
- Inject 5 μ L into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

The following workflow diagram illustrates the overall analytical process.



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Caption: Experimental workflow from sample preparation to final report generation.

The separation and detection are performed using a HILIC column coupled to a tandem mass spectrometer. HILIC is effective for separating highly polar compounds like amino acids.[7] The detailed instrumental parameters are listed in the tables below.

Table 1: HPLC Method Parameters

Parameter	Value
HPLC System	Standard UHPLC System
Column	HILIC-Z, 2.1 x 100 mm, 2.7 µm[1]
Mobile Phase A	10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B	90:10 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[1][7]
Gradient	95% B (0-1 min), 95% to 50% B (1-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

| Run Time | 8 minutes |

Table 2: Mass Spectrometer Parameters and MRM Transitions

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Ion Spray Voltage	+4500 V
Source Temperature	550°C
Curtain Gas	35 psi
Ion Source Gas 1	50 psi
Ion Source Gas 2	55 psi
Analyte	3-Aminoheptanoic Acid
Precursor Ion (Q1)	m/z 146.2
Product Ion (Q2)	m/z 100.2
Dwell Time	150 ms
Collision Energy (CE)	20 eV

| Declustering Potential (DP) | 45 V |

Results and Data

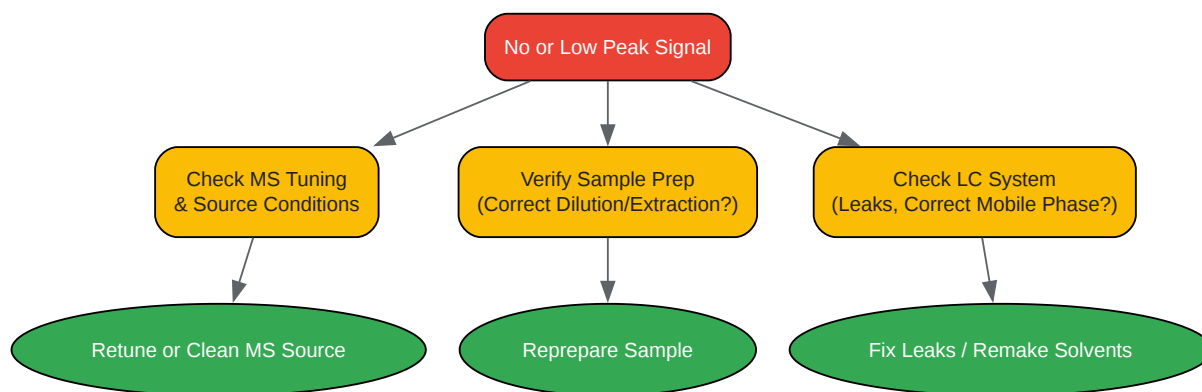
The developed HILIC-MS/MS method was validated for its performance. The method demonstrated excellent linearity over the tested concentration range. The limits of detection (LOD) and quantification (LOQ) confirm the high sensitivity of the assay. Accuracy and precision were assessed at low, medium, and high QC levels, with all results falling within acceptable bioanalytical method validation guidelines.

Table 3: Method Validation Quantitative Summary

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.0 ng/mL
Intra-day Precision (%RSD)	< 8.5%
Inter-day Precision (%RSD)	< 11.2%
Accuracy (% Recovery)	92.6% - 106.3%

| Matrix Effect | Minimal ion suppression/enhancement observed |

For troubleshooting common issues during method execution, the following decision tree can be utilized.



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